molecular formula C15H20F3N5O2S B10922882 1,3-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

1,3-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10922882
M. Wt: 391.4 g/mol
InChI Key: KNVXFXMYLRZPEP-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring system. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the sulfonamide group further enhances its potential as a pharmacologically active molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and kinases.

    Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20F3N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

1,3-dimethyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C15H20F3N5O2S/c1-10-13(9-22(2)20-10)26(24,25)19-7-4-8-23-14(15(16,17)18)11-5-3-6-12(11)21-23/h9,19H,3-8H2,1-2H3

InChI Key

KNVXFXMYLRZPEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCCCN2C(=C3CCCC3=N2)C(F)(F)F)C

Origin of Product

United States

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